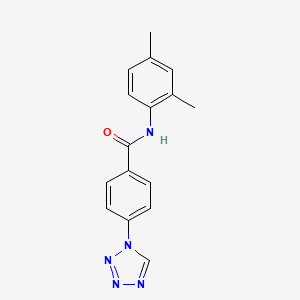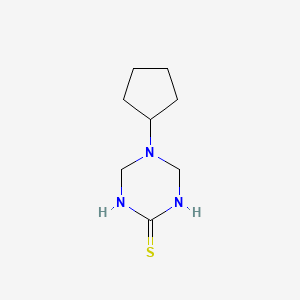
5-Cyclopentyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-1,3,5-triazinane-2-thione, also known as CCT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-1,3,5-triazinane-2-thione is mainly attributed to its ability to bind to specific targets such as enzymes and receptors. It acts as a competitive inhibitor by binding to the active site of the target protein, thereby preventing the substrate from binding and inhibiting the enzymatic activity. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been shown to modulate various signaling pathways, leading to its anti-inflammatory and anticancer effects.
Biochemical and physiological effects:
5-Cyclopentyl-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-Cyclopentyl-1,3,5-triazinane-2-thione has been reported to enhance cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Cyclopentyl-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, it also has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy. Moreover, 5-Cyclopentyl-1,3,5-triazinane-2-thione's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
Future research on 5-Cyclopentyl-1,3,5-triazinane-2-thione should focus on elucidating its mechanism of action and identifying its specific targets. This can lead to the development of more potent and selective inhibitors with fewer side effects. Additionally, 5-Cyclopentyl-1,3,5-triazinane-2-thione's potential as a building block for the synthesis of novel materials should be further explored. Finally, more studies are needed to investigate the safety and efficacy of 5-Cyclopentyl-1,3,5-triazinane-2-thione in vivo, which can pave the way for its clinical development as a potential therapeutic agent.
Métodos De Síntesis
5-Cyclopentyl-1,3,5-triazinane-2-thione can be synthesized through a multistep process starting from the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization and reduction. The purity and yield of 5-Cyclopentyl-1,3,5-triazinane-2-thione can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications as a drug lead compound due to its ability to inhibit various enzymes and receptors. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been investigated for its potential use in material science as a building block for the synthesis of novel polymers and metal-organic frameworks. Additionally, 5-Cyclopentyl-1,3,5-triazinane-2-thione has been explored for its catalytic properties in various organic reactions.
Propiedades
IUPAC Name |
5-cyclopentyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c12-8-9-5-11(6-10-8)7-3-1-2-4-7/h7H,1-6H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIWGDYXOHTXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CNC(=S)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyl-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

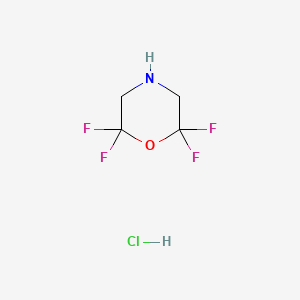
![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)
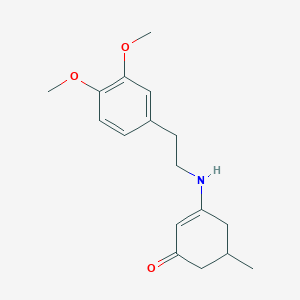
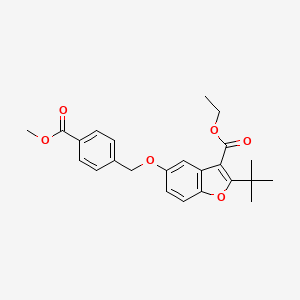
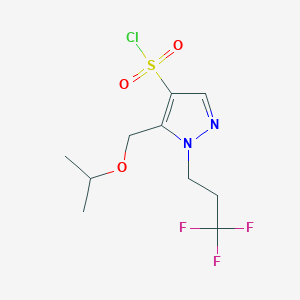
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)
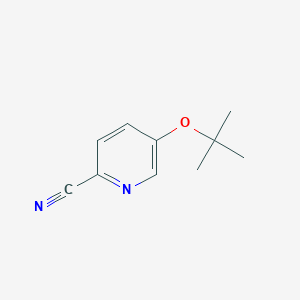
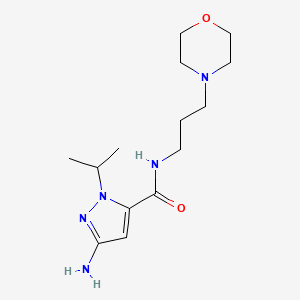
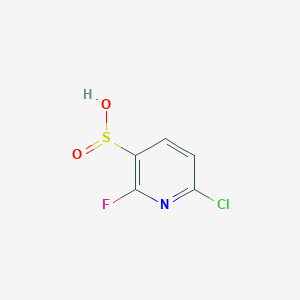
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
